HUMAN BETACELLULIN HUMAN BETACELLULIN
Brand Name: Vulcanchem
CAS No.: 163150-12-7
VCID: VC0221991
InChI:
SMILES:
Molecular Formula: C10H8FNO2
Molecular Weight: 0

HUMAN BETACELLULIN

CAS No.: 163150-12-7

Cat. No.: VC0221991

Molecular Formula: C10H8FNO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

HUMAN BETACELLULIN - 163150-12-7

Specification

CAS No. 163150-12-7
Molecular Formula C10H8FNO2
Molecular Weight 0

Introduction

Molecular Structure and Characteristics

Genetic Background

The human betacellulin gene spans the 4q13-q21 region of chromosome 4 and produces an mRNA transcript that is 2816 base-pairs in length . This transcript contains six exons that encode different functional domains of the protein . The gene's expression is regulated by various factors, with evidence showing that oncogenic epidermal growth factor receptor can upregulate betacellulin expression through a mitogen-activated protein kinase-dependent mechanism .

Protein Structure

Human betacellulin is synthesized primarily as a transmembrane precursor, which is then processed to a mature molecule through proteolytic events . The translated protein consists of 178 amino acids with distinct functional regions encoded by different exons . The first 31 amino acids form the signal peptide (encoded by exon 1), amino acids 32-118 constitute the extracellular region (encoded by exons 2 and 3), positions 65-105 make up the epidermal growth factor-like domain (encoded by exon 3), amino acids 119-139 form the transmembrane domain (encoded by exon 4), and positions 140-178 comprise the cytoplasmic tail (encoded by exon 5) .

Mature human betacellulin is an 80-residue glycoprotein with a 33 amino acid amino-terminal extension to its epidermal growth factor homology domain . This extension forms a loop due to the presence of a pair of covalently-bridged cysteine residues . A particularly notable feature is the sequence from Lysine 30 to Arginine 52, which is rich in basic residues, contributing to betacellulin's binding properties .

Secondary Structure

Betacellulin comprises five beta-strands and one short 3(10) helical turn . While its secondary structural elements are basically similar to those of other epidermal growth factor-family proteins, significant variations in structural properties have been observed . These structural variations are believed to affect the specific receptor-recognition properties of betacellulin compared to other epidermal growth factor-family ligands .

Biochemical Properties

Receptor Binding

Human betacellulin demonstrates exceptional versatility in receptor binding, capable of interacting with multiple members of the ErbB receptor family. It binds to epidermal growth factor receptor, ErbB3, and ErbB4, and notably promotes heterodimerization among ErbB family members . This receptor promiscuity, which appears unique for an individual member of the epidermal growth factor family, underlies betacellulin's potent mitogenicity in a broad range of cell types, both normal and transformed .

The structural variations between betacellulin and other epidermal growth factor-family ligands are thought to contribute to its distinctive receptor binding profile . The ability to engage multiple receptor types and promote various heterodimer combinations enables betacellulin to activate diverse signaling pathways and cellular responses, explaining its wide range of biological activities .

Biological Functions

Normal Physiological Roles

Human betacellulin exhibits diverse physiological functions across multiple tissue types. Its effects are particularly prominent in epithelial and endothelial cells, where it stimulates proliferation and influences differentiation . In retinal pigment epithelial cells and vascular smooth muscle cells, betacellulin has a significant effect on nitrogen signaling . Additionally, it demonstrates angiogenic activity by inducing proliferation of endothelial cells .

The widespread distribution of heparan sulfate in cell surfaces and the extracellular matrix, coupled with betacellulin's ability to bind these molecules, suggests that these interactions may regulate betacellulin's availability and activity in tissues . The varying affinity of betacellulin for different heparan sulfate preparations, with higher affinity for more highly sulfated variants, indicates a potential mechanism for tissue-specific regulation of its activity .

Developmental Functions

Betacellulin plays a critical role in pancreatic development, particularly in the differentiation of pancreatic β-cells . This property has therapeutic potential in insulin-dependent diabetes, as recombinant betacellulin or viral constructs expressing it have been shown to promote the development of insulin-secreting cells in the liver that resemble pancreatic β islets, resulting in improved blood glucose control in murine models of diabetes .

Beyond pancreatic development, betacellulin is involved in the control of neural stem cells and reproductive processes . Its wide-ranging developmental roles are likely facilitated by its ability to activate multiple receptor types and their heterodimeric combinations, allowing for context-specific signaling in different tissues during development .

Pathological Implications

Role in Cancer Development

Betacellulin has been implicated in various aspects of cancer development and progression. Studies have shown that betacellulin is sufficient to transform immortalized mouse cells, initiate tumor development in mice, and promote the survival of immortalized human lung epithelial cells . These findings suggest that betacellulin may function as an oncogenic factor in certain contexts.

Experimental evidence indicates that knockdown of betacellulin inhibits the growth of epidermal growth factor receptor-mutant human lung adenocarcinoma cells in culture and reduces their tumor-forming ability in mice . This suggests that betacellulin may play a crucial role in maintaining the growth and survival of cancer cells, particularly those with altered epidermal growth factor receptor signaling.

Association with Epidermal Growth Factor Receptor-Mutant Lung Adenocarcinoma

Betacellulin protein expression is markedly increased in lung adenocarcinoma patient samples compared to normal lung tissue, with higher expression observed in epidermal growth factor receptor-mutant lung adenocarcinoma . This upregulation appears to be driven by oncogenic epidermal growth factor receptor through a mitogen-activated protein kinase-dependent mechanism .

The elevated expression of betacellulin in epidermal growth factor receptor-mutant lung adenocarcinoma suggests a potential autocrine signaling loop that may contribute to tumor growth and survival. Targeting betacellulin or its signaling pathways might represent a therapeutic strategy for these cancers, particularly in cases of resistance to direct epidermal growth factor receptor inhibitors.

Implications in Other Cancers

Betacellulin plays diverse roles in various cancer types beyond lung adenocarcinoma. In glioblastoma, betacellulin has been shown to cause resistance to signal transducer and activator of transcription 3 inhibitors, potentially limiting the efficacy of these targeted therapies . In hepatocellular carcinoma, betacellulin promotes tumor vascularity by activating epidermal growth factor receptor in endothelial cells in a paracrine manner, contributing to tumor growth and possibly metastasis .

In ovarian cancer, betacellulin increases cell migration by upregulating the gap junction protein Connexin43, potentially facilitating tumor invasion and metastasis . These diverse effects across multiple cancer types highlight betacellulin's significance in cancer biology and its potential as a therapeutic target.

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